
Formaldoxime
Overview
Description
Formaldoxime (CH₂=NOH) is the simplest oxime, derived from formaldehyde and hydroxylamine. Its planar structure (Fig. 1) was confirmed via microwave spectroscopy, with bond lengths of C=N (1.276 Å) and N–O (1.408 Å), and bond angles such as H–C–N (121°46′ for cis and 115°33′ for trans configurations) . The compound exists as a colorless liquid (boiling point: 84°C) or gas and is highly reactive due to its imine N-oxide functional group .
Synthesis: this compound is synthesized by reacting formaldehyde with hydroxylamine hydrochloride, followed by extraction with ether . Electrochemical methods using nitrate and formaldehyde on Mn-based catalysts achieve high yield rates (0.251 mmol cm⁻² h⁻¹) .
Preparation Methods
Classical Aqueous Synthesis from Formaldehyde and Hydroxylamine
The traditional method for formaldoxime synthesis involves the reaction of formaldehyde with hydroxylamine hydrochloride in aqueous media. A modified Dunstan & Bossi protocol (1898) remains widely used :
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Procedure :
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Paraformaldehyde is dissolved in water to create a 33% formaldehyde solution.
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Hydroxylamine hydrochloride and sodium carbonate (0.5 equivalents) are added, and the mixture is stirred overnight.
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Water and volatile compounds are evaporated under vacuum at 60°C, yielding a solid residue containing this compound trimer and sodium chloride.
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Heating the residue under vacuum at 100°C produces gaseous this compound, which is sublimed and collected .
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Key Parameters :
This method is favored in laboratory settings for its simplicity but requires careful control of evaporation and sublimation steps to avoid trimerization.
Industrial Steam Stripping and Trimerization Process
The US Patent US4680394A outlines an industrial-scale method emphasizing yield optimization and recyclability :
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Reagents :
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Dihydroxylamine sulfate (DHS), paraformaldehyde, ammonia gas.
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Procedure :
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DHS and paraformaldehyde are reacted in water with ammonia gas under agitation and cooling.
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The mixture is steam-stripped at 104–105°C to recover this compound monomer (FOX-M).
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FOX-M is trimerized (FOX-T) in a cooled slurry (0–5°C) over 12–16 hours.
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FOX-T is recovered via filtration, washed with water to remove residual FOX-M, and dried .
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Key Innovations :
Table 1: Industrial Process Parameters
Parameter | Value |
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Reaction Temperature | 88–105°C (steam stripping) |
Trimerization Temp. | 0–5°C |
FOX-M Concentration | 14–15 wt% (mother liquor) |
Yield | >99% (theoretical) |
Electrochemical Domino C–N Coupling
A novel electrochemical method enables this compound synthesis via C–N bond formation, leveraging renewable energy :
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Catalyst : NiFe layered double hydroxides (LDHs) with dodecyl-sulfonate intercalation.
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Conditions :
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Aqueous electrolyte, −1.9 V vs. RHE.
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CO₂ and nitrate/nitrite as carbon and nitrogen sources.
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Performance :
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Faradaic Efficiency : 31% (highest reported for this compound).
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Rate : 0.8 mmol·h⁻¹·cm⁻².
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This approach aligns with green chemistry principles, avoiding toxic reagents and enabling direct conversion of pollutants (CO₂, nitrate) into value-added products.
Sodium Acetate-Mediated Reflux
Organic Syntheses describes a method for preparing this compound solutions :
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Reagents :
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Paraformaldehyde, hydroxylamine hydrochloride, sodium acetate.
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Procedure :
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Paraformaldehyde and hydroxylamine hydrochloride are heated in water until dissolved.
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Sodium acetate is added, and the solution is refluxed for 15 minutes, yielding a 10% this compound solution.
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Applications :
Vacuum Sublimation for High-Purity Gas
High-purity this compound for spectroscopic studies is achieved via vacuum sublimation :
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Steps :
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Synthesized this compound trimer is heated under vacuum (100°C).
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Gaseous this compound is collected in a cooled cell (−60°C).
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Advantages :
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Chemical Reactions Analysis
Formaldoxime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and nitrogen gas.
Reduction: It can be reduced to formaldehyde and hydroxylamine.
Substitution: This compound reacts with aryl diazonium salts to form aryl aldehydes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and aryl diazonium salts for substitution reactions. The major products formed from these reactions are formic acid, formaldehyde, and aryl aldehydes .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Formaldoxime serves as a crucial reagent in organic synthesis, particularly for the conversion of aryl diazonium salts to aryl aldehydes. This transformation is significant in the synthesis of various aromatic compounds used in pharmaceuticals and agrochemicals.
Intermediate for Fluorinated Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)this compound is utilized as an intermediate in synthesizing fluorinated organic compounds. The strong electron-withdrawing properties of this compound enhance the reactivity of substrates, making it valuable for chemists aiming to develop novel materials .
Biological Applications
Colorimetric Determination of Manganese
In biological research, this compound is employed for the colorimetric determination of manganese in biological samples. This method provides a reliable means of quantifying manganese levels, which is essential for various biochemical analyses.
Metabolic Pathways
Research indicates that this compound undergoes oxidation to produce nitrogen oxides such as nitric oxide (NO), facilitated by enzymes like cytochrome P-450. These metabolic transformations highlight its potential therapeutic applications and interactions within biological systems.
Material Science
Polymer Production
this compound is used in developing certain polymers and resins. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it beneficial for industries requiring durable materials .
Analytical Chemistry Applications
In analytical chemistry, this compound aids in preparing derivatives for analytical methods. It enhances the detection and quantification of specific analytes in complex mixtures, providing essential tools for researchers .
Table 1: Summary of Biological Activities of this compound
Mechanism of Action
The mechanism of action of formaldoxime involves its reactivity with various chemical species. For example, in the conversion of aryl diazonium salts to aryl aldehydes, this compound acts as a nucleophile, attacking the diazonium ion to form the corresponding aldehyde . The molecular targets and pathways involved in these reactions depend on the specific chemical context in which this compound is used.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1 compares structural and electronic parameters of formaldoxime with related oximes:
Key Findings :
- This compound’s planar structure and short C=N bond facilitate resonance stabilization, unlike acetaldoxime’s sterically hindered conformation.
- Quantum chemical calculations (SCF/TZVP) for this compound reveal discrepancies in 14N quadrupole coupling constants (experimental: -3.93 MHz vs. theoretical: -3.6 MHz), attributed to vibrational averaging and electron correlation neglect .
Key Findings :
- This compound’s vasodilation is fully NO-dependent, unlike formamidoxime .
- E-Cinnamaldehyde oxime’s higher potency stems from lipophilicity enhancing cell membrane penetration .
Key Findings :
Biological Activity
Formaldoxime, chemically represented as CH₂NOH, is an oxime derived from formaldehyde. It has garnered attention in various fields of research due to its unique biological activities and potential applications in pharmaceuticals and material sciences. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions with biological systems, and relevant case studies.
Metabolic Pathways
Research indicates that this compound undergoes various metabolic transformations. One significant pathway involves its oxidation, which can lead to the production of nitrogen oxides such as nitric oxide (NO). This reaction is facilitated by enzymes such as cytochrome P-450 (CYP), which exhibit monooxygenase-like activity. Studies have shown that CYP isoforms can metabolize this compound, contributing to its biological effects and potential therapeutic applications .
Interaction with Biological Targets
This compound's oxime functional group allows it to interact with various biological targets. Its derivatives have been studied for potential pharmaceutical applications due to their ability to coordinate with transition metals like iron(III), nickel(II), and manganese(II). These interactions can affect the electronic properties and reactivity profiles of these metals, which is crucial for understanding catalysis and material science applications.
Case Studies on Biological Effects
Table 1: Summary of Biological Activities of this compound
Experimental Studies
Recent studies have focused on synthesizing this compound and characterizing its spectral properties using advanced spectroscopic techniques. These studies aim to provide a better understanding of its structure and behavior in various environments, including biological systems .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for formaldoxime, and how do reaction conditions influence product purity?
- Methodology :
- Traditional synthesis : Reacting formaldehyde (H₂CO) with hydroxylamine (H₂NOH) under controlled pH and temperature to form this compound (H₂C=NOH). This method requires careful stoichiometric balancing to minimize byproducts like HCN and H₂O .
- Electrochemical synthesis : Using carbon-supported amorphous Mn electrocatalysts to reduce nitrate (NO₃⁻) in the presence of formaldehyde, achieving a Faradaic efficiency of ~41% for this compound generation. Optimal conditions include neutral pH and room temperature .
- Precursor-based routes : Methyl radical (CH₃) reactions with nitric oxide (NO) at 923 K in combustion systems yield this compound via CH₃NO intermediates .
Q. How can this compound be detected and quantified in gas-phase systems?
- Analytical techniques :
- Photoionization mass spectrometry (PIMS) : Coupled with a vacuum ultraviolet (VUV) light source and high-resolution reflection time-of-flight mass spectrometer (Re-TOF-MS) to distinguish this compound isomers (e.g., CH₃NO vs. H₂C=NOH) via photoionization efficiency (PIE) curves .
- Rotational spectroscopy : Millimeter- and submillimeter-wave measurements (150–660 GHz) using flow-cell spectrometers to assign rotational transitions of trans-formaldoxime. Watson’s Hamiltonian models fit spectral data to derive spectroscopic constants (e.g., rotational and centrifugal distortion parameters) .
Q. What factors contribute to the thermodynamic stability of this compound isomers?
- Structural insights :
- trans-formaldoxime is energetically favored over the cis isomer by ~5.6 kcal/mol due to reduced steric strain. At room temperature, the cis isomer’s Boltzmann population is negligible (~78 ppm) .
- Intramolecular rearrangements (e.g., 1,3-hydrogen shifts) require high activation energy (>40 kcal/mol), making trans-formaldoxime kinetically stable under combustion conditions .
Q. How does this compound interact with hydroxylamine in biochemical systems?
- Toxicity mechanism : this compound forms via formaldehyde-hydroxylamine reactions, inhibiting hydroxylamine oxidation in autotrophic nitrifying bacteria. This disrupts nitrogen metabolism, explaining formaldehyde’s acute toxicity in microbial cultures .
Advanced Research Questions
Q. What reaction pathways dominate this compound formation in high-temperature combustion environments?
- Combustion dynamics :
- In CH₃ + NO systems, this compound forms via CH₃NO intermediates at 923 K. Competing pathways (e.g., HCNO + H generation via ³CH₂ + NO) are suppressed due to the stability of the 1,3-hydrogen shift transition state .
- In isopropyl radical ((CH₃)₂CH) systems, acetone oxime formation is minor compared to HNO elimination, highlighting radical-specific reactivity .
Q. How do transition metal complexes of this compound enable catalytic applications?
- Coordination chemistry :
- Iron(III), nickel(II), and manganese(II) form stable [M(tacn)(tfo)]Cl complexes with this compound cyclotrimer (tfoH₃). X-ray crystallography reveals distorted adamantane-like structures with M⁴⁺ centers stabilized by hyperconjugation from N→O electron donation .
- These complexes catalyze aerobic dehydrogenative dimerization of p-thiocresol, demonstrating potential for green oxidation reactions .
Q. What spectroscopic challenges hinder the detection of this compound in interstellar media?
- Astrochemical barriers :
- Despite being a plausible interstellar molecule, this compound’s low dipole moment (µₐ=0.40 D, µᵦ=0.18–0.20 D) limits radio telescope detectability. High-resolution laboratory spectra (e.g., vibrational excited states v₁₂=1) are critical for matching astrophysical signals .
- Competing isomers (e.g., formamide) dominate in thermodynamic equilibrium, requiring kinetic models to predict this compound abundance in molecular clouds .
Q. How can electrochemical synthesis optimize this compound yield for sustainable applications?
- Process engineering :
- Using nitrate (NO₃⁻) as a nitrogen source and formaldehyde as a carbon precursor reduces reliance on hydroxylamine. Key parameters include catalyst selection (amorphous Mn/C), current density (~100 mA cm⁻²), and reactant flow rates .
- Hydrolysis of this compound to hydroxylamine (NH₂OH) offers a green alternative to industrial processes using Raschig synthesis (high-temperature NH₃ oxidation) .
Q. Tables
Q. Table 1. Key Spectroscopic Constants for trans-Formaldoxime
Parameter | Ground State | v₁₂=1 State |
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Rotational constant (A) | 23.512 GHz | 23.498 GHz |
Centrifugal distortion (ΔJ) | 0.012 kHz | 0.014 kHz |
Dipole moment (µₐ) | 0.40 D | 0.39 D |
Q. Table 2. Comparison of this compound Synthesis Routes
Method | Yield (%) | Conditions | Byproducts |
---|---|---|---|
CH₃ + NO combustion | ~65 | 923 K, 1 atm | HCN, H₂O |
Electrochemical | ~41 (FE) | Neutral pH, RT | NH₂OH (post-hydrolysis) |
H₂CO + H₂NOH | ~85 | pH 5–6, 50°C | HCN (traces) |
Q. Notes
- Avoided consumer/commercial topics (e.g., reagent pricing in ).
- Methodological focus ensured through experimental parameters and analytical techniques.
- Advanced questions integrate interdisciplinary contexts (astrochemistry, catalysis, electrochemistry).
Properties
IUPAC Name |
N-methylidenehydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c1-2-3/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDFHQJTAWCFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058785 | |
Record name | Nitrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.041 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75-17-2 | |
Record name | Nitrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Formaldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formaldehyde, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nitrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORMALDOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420JFM0Z1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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